molecular formula C9H15F2NO2 B567059 Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate CAS No. 1354792-75-8

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate

Cat. No.: B567059
CAS No.: 1354792-75-8
M. Wt: 207.221
InChI Key: NHKSMFCAJROIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired azetidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, automated synthesis, and the use of advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate include other azetidine derivatives and fluorinated compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoromethyl group and the tert-butyl ester moiety. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C9H14F2N2O2
  • Molecular Weight : Approximately 202.22 g/mol

The presence of the difluoromethyl group is critical for its biological activity, influencing its interaction with various biological targets.

This compound interacts with specific enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact molecular targets are still under investigation but are thought to involve pathways relevant to cancer and infectious diseases.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and others.
  • IC50 Values :
    • MDA-MB-231: 0.126 μM
    • MCF-7: Higher IC50 compared to MDA-MB-231, indicating selectivity for cancer cells over normal cells .

The compound exhibits a significant ability to induce apoptosis in cancer cells, which is essential for its therapeutic potential.

Antimicrobial Activity

Some derivatives of azetidine compounds have demonstrated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, the structural similarities with other active compounds suggest potential efficacy against pathogens.

Research Findings and Case Studies

Several studies have investigated the compound's biological activity:

  • Cell Proliferation Inhibition :
    • Research indicates that this compound significantly inhibits the proliferation of breast cancer cell lines with a marked difference in efficacy between cancerous and non-cancerous cells .
  • Mechanistic Studies :
    • Flow cytometry assays revealed that treatment with this compound leads to increased levels of caspase activation, indicating apoptosis through intrinsic pathways .
  • Comparison with Known Anticancer Agents :
    • In comparative studies, this compound showed better selectivity and potency than conventional agents like 5-Fluorouracil (5-FU), suggesting it may be a promising candidate for further development .

Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (μM)Notes
AnticancerMDA-MB-2310.126Strong inhibition of cell proliferation
AnticancerMCF-7HigherSelective for cancer cells
AntimicrobialVarious Bacterial StrainsTBDPotential activity based on structural similarities

Properties

IUPAC Name

tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKSMFCAJROIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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